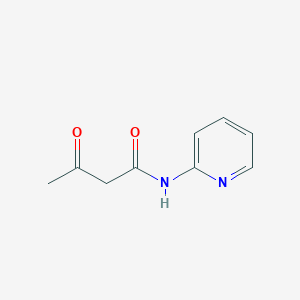

3-oxo-N-(pyridin-2-yl)butanamide

Description

The exact mass of the compound 3-Oxo-N-2-pyridylbutyramide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)6-9(13)11-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYFBSLKZLDZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168011 | |

| Record name | 3-Oxo-N-2-pyridylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1657-28-9 | |

| Record name | N-(2-Pyridinyl)ketoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-N-2-pyridylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1657-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-N-2-pyridylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-N-2-pyridylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-oxo-N-(pyridin-2-yl)butanamide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-N-(pyridin-2-yl)butanamide, also known as N-(2-pyridinyl)acetoacetamide, is a versatile chemical intermediate that holds significant importance in the realm of organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique molecular architecture, featuring a reactive β-ketoamide moiety coupled with a pyridinyl group, makes it a valuable precursor for a diverse array of fused heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal role as a building block in the development of novel heterocyclic compounds with potential applications in medicinal chemistry.

Core Properties and Identification

The fundamental identification and key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1657-28-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| IUPAC Name | 3-oxo-N-(2-pyridinyl)butanamide | [1] |

| Physical Form | Solid | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis of this compound

The preparation of this compound is most commonly achieved through the condensation of 2-aminopyridine with a β-keto-ester, such as ethyl acetoacetate, or with diketene.[2][3] These methods provide reliable and efficient access to the target compound.

Experimental Protocol: Synthesis from 2-Aminopyridine and Ethyl Acetoacetate

This protocol describes a common laboratory-scale synthesis. The causality behind this experimental choice lies in the ready availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2-Aminopyridine

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Toluene

-

Para-toluenesulfonic acid (PTSA) (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-aminopyridine (10 mmol, 1 equivalent) and ethyl acetoacetate (10 mmol, 1 equivalent).

-

Add toluene (30 mL) as the solvent.

-

Add a catalytic amount of para-toluenesulfonic acid (PTSA) (e.g., 0.02 g).

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, indicating the completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates upon cooling is collected by filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Chemical Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound stems from the reactivity of its active methylene group and the presence of multiple nucleophilic and electrophilic centers. This allows for a variety of cyclization and condensation reactions to form fused heterocyclic systems. A prominent application is in the synthesis of pyrido[1,2-a]pyrimidines, a class of compounds with diverse biological activities.[4][5]

Key Application: Synthesis of Pyrido[1,2-a]pyrimidines

The reaction of this compound with various reagents can lead to the formation of the pyrido[1,2-a]pyrimidine core. For instance, reaction with dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone intermediate which can be further cyclized.[6]

Reaction Workflow:

Figure 2: General workflow for the synthesis of pyrido[1,2-a]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[1,2-a]pyrimidine Derivative

This protocol illustrates the utility of this compound as a precursor to a more complex heterocyclic system.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Malononitrile

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Formation of the Enaminone Intermediate: In a round-bottom flask, dissolve this compound (5 mmol, 1 equivalent) in anhydrous dioxane. Add dimethylformamide dimethyl acetal (DMF-DMA) (5.5 mmol, 1.1 equivalents). Reflux the mixture for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, evaporate the solvent under reduced pressure to obtain the crude enaminone intermediate.

-

Cyclization to the Pyrido[1,2-a]pyrimidine: To the crude enaminone intermediate, add ethanol, malononitrile (5 mmol, 1 equivalent), and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours.

-

Upon cooling, the product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrido[1,2-a]pyrimidine derivative.

Safety and Handling

This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor if you feel unwell.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide access to a rich diversity of heterocyclic compounds, particularly the biologically relevant pyrido[1,2-a]pyrimidine scaffold. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors and drug discovery programs. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular entities with significant therapeutic potential.

References

- Al-Ostath, A., El-Abadelah, M. M., & Voelter, W. (2015). Chemistry of this compound and Related Compounds. Synthetic Communications, 45(18), 2063-2083.

- ResearchGate. (n.d.). Chemistry of this compound and Related Compounds.

- ResearchGate. (n.d.). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related....

- ResearchGate. (n.d.). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.

- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.

- I.R.I.S. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors.

- ResearchGate. (n.d.). 3-(2-(2-Oxo-2 H -chromene-3-carbonyl)hydrazono)- N -(pyridin-2-yl)butanamide Complexes: Synthesis, Characterization, DFT, Biological, and Ion-flotation studies.

- PubMed. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

- PubChem. (n.d.). N-Methyl-gamma-oxo-3-pyridinebutanamide.

- RSC Publishing. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.

- MDPI. (2016). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.

- Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.

- Organic Chemistry Portal. (2006). Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals.

- ResearchGate. (n.d.). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.

- PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

Sources

what is the structure of 3-oxo-N-(pyridin-2-yl)butanamide

An In-depth Technical Guide to the Structure, Synthesis, and Application of 3-oxo-N-(pyridin-2-yl)butanamide

Abstract

This compound is a pivotal molecular scaffold in synthetic and medicinal chemistry. As a derivative of N-aryl-acetoacetamides, its unique structural features, including a reactive β-ketoamide moiety and a pyridinyl group, render it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems.[1] This guide provides a comprehensive technical overview of its core structure, established synthetic methodologies, characteristic reactivity, and its significance as a building block in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into the molecule's application.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₀N₂O₂, is an organic compound featuring a butanamide backbone substituted with a ketone group at the C-3 position.[2][3] The amide nitrogen is directly attached to the C-2 position of a pyridine ring. This arrangement combines the functionalities of a β-ketoamide with an aromatic heterocycle, which is fundamental to its chemical behavior.

The IUPAC name for this compound is 3-oxo-N-(2-pyridinyl)butanamide.[2] The molecule's structure is characterized by the presence of multiple reactive sites: the active methylene group situated between two carbonyl groups, the electrophilic carbonyl carbons, and the basic nitrogen atom of the pyridine ring.[1] This inherent reactivity is the cornerstone of its utility in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1657-28-9 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 178.19 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | ≥ 95% | [2] |

| Storage | Sealed in dry, room temperature | [2][3] |

| InChI Key | JSYFBSLKZLDZOC-UHFFFAOYSA-N | [2] |

| SMILES | CC(CC(NC1=NC=CC=C1)=O)=O |[3] |

Synthetic Methodologies: A Protocol-Driven Approach

The synthesis of this compound is well-established, with primary routes relying on the principles of nucleophilic acyl substitution.[4][5][6] The choice of starting materials dictates the reaction conditions, with two principal methods being widely adopted.

Causality Behind Experimental Choices: The synthesis hinges on the nucleophilic character of the primary amine group on 2-aminopyridine. This amine readily attacks an electrophilic carbonyl center, leading to the formation of the amide bond. The two methods below provide different sources for this electrophilic carbonyl: a β-keto ester (ethyl acetoacetate) or a highly reactive cyclic anhydride derivative (diketene).

Protocol 2.1: Synthesis via Condensation with Ethyl Acetoacetate

This is a classic and reliable method involving the condensation of 2-aminopyridine with ethyl acetoacetate.[5] The reaction typically requires elevated temperatures to drive the elimination of ethanol.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Reaction Execution: Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be performed neat (without solvent) or in a high-boiling point solvent like xylene.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, add a non-polar solvent like hexane or diethyl ether to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold non-polar solvent, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed to achieve higher purity.

Protocol 2.2: Synthesis via Reaction with Diketene

This method offers a more direct and often higher-yield route by reacting 2-aminopyridine with the highly electrophilic diketene.[1][6] This reaction is typically faster and can be performed at lower temperatures.

Methodology:

-

Reactant Preparation: Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask.

-

Reaction Execution: Cool the solution in an ice bath (0-5 °C). Add diketene (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

Monitoring and Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the complete consumption of the amine.

-

Isolation and Purification: The product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

Reactivity and Application as a Synthetic Precursor

The synthetic importance of this compound stems from its role as a versatile precursor for a multitude of more complex heterocyclic compounds.[1][4] Its reactivity is governed by the β-dicarbonyl system and the pyridine nucleus, allowing for a diverse range of chemical transformations.

The active methylene group is particularly important, as it can be easily deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in various cyclization and condensation reactions, serving as a key building block for fused heterocyclic systems like pyridopyrimidines and thiazolopyridines.[1]

Spectroscopic Characterization Profile

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of analytical chemistry.

Table 2: Expected Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Methyl Protons (-CH₃) | δ 2.2-2.4 ppm (singlet, 3H) | Protons of a methyl group adjacent to a carbonyl. |

| Methylene Protons (-CH₂-) | δ 3.6-3.8 ppm (singlet, 2H) | Protons of an active methylene group between two carbonyls. | |

| Pyridine Protons | δ 7.0-8.5 ppm (multiplets, 4H) | Aromatic protons on the pyridine ring. | |

| Amide Proton (-NH-) | δ 9.5-10.5 ppm (broad singlet, 1H) | Exchangeable amide proton, signal can be broad. | |

| ¹³C NMR | Methyl Carbon (-CH₃) | δ ~30 ppm | Aliphatic carbon of the acetyl group. |

| Methylene Carbon (-CH₂-) | δ ~50 ppm | Methylene carbon flanked by two carbonyls. | |

| Pyridine Carbons | δ 110-155 ppm | Aromatic carbons of the pyridine ring. | |

| Ketone Carbonyl (C=O) | δ ~200 ppm | Carbonyl carbon of the ketone. | |

| Amide Carbonyl (C=O) | δ ~165 ppm | Carbonyl carbon of the amide. | |

| FT-IR | N-H Stretch | 3200-3400 cm⁻¹ (broad) | Stretching vibration of the amide N-H bond. |

| C=O Stretch (Ketone) | 1710-1730 cm⁻¹ (strong) | Stretching vibration of the ketone carbonyl. | |

| C=O Stretch (Amide I) | 1670-1690 cm⁻¹ (strong) | Stretching vibration of the amide carbonyl. |

| | C=N, C=C Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations. |

Biological Significance and Drug Development Applications

While this compound is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it are of significant interest to drug development professionals. The pyridinone core, for instance, is a privileged structure in medicinal chemistry, known to be a component in compounds with antitumor, antimicrobial, and anti-inflammatory activities.[7]

Derivatives synthesized from β-ketoanilides have been evaluated for antibacterial and antioxidant properties.[8][9] For example, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity, demonstrating the value of the pyridine moiety in designing new antimicrobial agents.[10][11] The ability to readily functionalize the this compound core allows for the systematic exploration of structure-activity relationships (SARs), which is a critical process in optimizing lead compounds in drug discovery.[7]

Conclusion

This compound is a molecule of fundamental importance in organic synthesis. Its structure, characterized by a reactive β-dicarbonyl system and a pyridinyl substituent, provides a robust and versatile platform for constructing a diverse array of complex heterocyclic compounds. The straightforward and efficient synthetic protocols for its preparation, combined with its predictable reactivity, make it an invaluable tool for researchers in both academic and industrial settings. For professionals in drug development, this compound represents a key starting point for the generation of libraries of novel molecules with potential therapeutic applications, underscoring its continued relevance in the field of medicinal chemistry.

References

- Al-Zaydi, K. M. (2015). Chemistry of this compound and Related Compounds. Synthetic Communications, 45(18).

- Al-Zaydi, K. M. (n.d.). Chemistry of this compound and Related Compounds. ResearchGate.

- Al-Zaydi, K. M. (n.d.). Chemistry of this compound and Related Compounds. ResearchGate.

- PubChem. (n.d.). N-Methyl-gamma-oxo-3-pyridinebutanamide. National Center for Biotechnology Information.

- Altaweel, S. A. E. M., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.

- Altaweel, S. A. E. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate.

- Shestakova, T., et al. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2023(3), M1713.

- Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 779112.

- Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813.

- Sharma, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 7595393.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1657-28-9 [sigmaaldrich.com]

- 3. Search | BLDpharm [bldpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-oxo-N-(pyridin-2-yl)butanamide from 2-Aminopyridine

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3-oxo-N-(pyridin-2-yl)butanamide, a valuable intermediate in the development of complex heterocyclic compounds for pharmaceutical and materials science applications. The document details the prevalent synthetic strategies, focusing on the acetoacetylation of 2-aminopyridine. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure procedural success, safety, and high-purity outcomes.

Introduction: The Strategic Importance of this compound

This compound, also known as N-(pyridin-2-yl)acetoacetamide, is a key building block in synthetic organic chemistry. Its strategic importance lies in its versatile reactivity, stemming from the presence of multiple functional groups: an amide, a ketone, and an active methylene group. This unique combination allows for a variety of subsequent chemical transformations, making it a crucial precursor for the synthesis of a wide array of more complex heterocyclic systems.[1][2] These resulting scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The pyridine moiety, in particular, is a common feature in many pharmaceutical agents.

This guide will focus on the most common and practical laboratory-scale syntheses of this compound, starting from the readily available precursor, 2-aminopyridine.

Core Synthetic Strategies: Acetoacetylation of 2-Aminopyridine

The synthesis of this compound from 2-aminopyridine is primarily achieved through an acetoacetylation reaction. This involves the introduction of an acetoacetyl group (CH₃C(O)CH₂C(O)-) onto the amino group of 2-aminopyridine. The two most widely employed reagents for this transformation are ethyl acetoacetate and diketene.[1][2]

Reaction with Ethyl Acetoacetate

The reaction between 2-aminopyridine and ethyl acetoacetate is a classic condensation reaction. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol, forming the desired amide bond.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the carbonyl carbon of the ester in ethyl acetoacetate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion (the leaving group). The ethoxide ion is subsequently protonated by the newly formed amide or another proton source in the reaction mixture to generate ethanol.

Diagram of the Synthetic Workflow:

Sources

A Technical Guide to the Synthesis of 3-Oxo-N-(pyridin-2-yl)butanamide: Starting Materials and Methodologies

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways to 3-oxo-N-(pyridin-2-yl)butanamide, a significant scaffold in medicinal chemistry and a versatile precursor for a variety of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and field-proven experimental protocols. By elucidating the causality behind experimental choices and emphasizing self-validating, robust methodologies, this guide aims to serve as an authoritative resource for the synthesis of this key chemical intermediate.

Introduction: The Significance of this compound

This compound, an N-aryl-β-ketoamide, is a molecule of considerable interest in the landscape of organic synthesis and pharmaceutical development. Its structure, incorporating an active methylene group, two carbonyl moieties, and a pyridine ring, provides multiple reactive sites for subsequent chemical transformations. This makes it an invaluable building block for the construction of more complex heterocyclic systems, including various fused pyridine derivatives. The exploration of its synthetic routes is therefore a critical endeavor for chemists aiming to leverage its reactivity in the design and synthesis of novel bioactive compounds. This guide will focus on the two predominant and industrially relevant synthetic strategies, detailing the necessary starting materials and providing a comprehensive examination of the associated chemical principles.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound is primarily achieved through the acetoacetylation of 2-aminopyridine. This can be accomplished using two principal acetoacetylating agents: ethyl acetoacetate and diketene.[1][2] A third, less common route involves the use of a β-keto-t-butylthioester.[1][3] This guide will concentrate on the two most prevalent methods.

Key Starting Materials: Properties and Safety

A thorough understanding of the starting materials is paramount for successful and safe synthesis. The key reagents are 2-aminopyridine, ethyl acetoacetate, and diketene.

Table 1: Physical and Chemical Properties of Starting Materials

| Property | 2-Aminopyridine | Ethyl Acetoacetate | Diketene |

| Molecular Formula | C₅H₆N₂ | C₆H₁₀O₃ | C₄H₄O₂ |

| Molar Mass | 94.11 g/mol [4] | 130.14 g/mol [5] | 84.07 g/mol |

| Appearance | Colorless to light yellow crystalline solid[3] | Colorless liquid with a fruity odor[5] | Colorless to pale yellow liquid with a pungent odor[6] |

| Melting Point | 59-60 °C[4] | -45 °C[5] | -7 °C[6] |

| Boiling Point | 210 °C[4] | 180.8 °C[5] | 127 °C[6] |

| Density | ~1.03 g/cm³[7] | 1.02 g/cm³[5] | 1.09 g/cm³[6] |

| Solubility | Soluble in water, alcohol, benzene, ether[3] | Sparingly soluble in water; miscible with organic solvents[8] | Insoluble in water; miscible with many organic solvents[6] |

Table 2: Safety and Handling of Starting Materials

| Reagent | GHS Hazard Statements | Key Safety Precautions |

| 2-Aminopyridine | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9] | Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using. Use only in a well-ventilated area.[10] Store locked up.[11] |

| Ethyl Acetoacetate | H227 (Combustible liquid), H319 (Causes serious eye irritation)[12] | Keep away from heat, sparks, and open flames. Wear protective gloves and eye protection.[13] Stable under normal conditions but incompatible with acids, bases, and oxidizing agents.[14] |

| Diketene | Flammable liquid and vapor. Harmful if swallowed or inhaled.[15] | Highly reactive and can polymerize violently, especially in the presence of acids or bases.[16] Often stabilized for storage.[17] Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment.[18] |

Synthetic Route 1: Reaction of 2-Aminopyridine with Ethyl Acetoacetate

This is a classic and widely used method for the synthesis of N-aryl-β-ketoamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Insights

The reaction between 2-aminopyridine and ethyl acetoacetate is a nucleophilic acyl substitution, specifically an aminolysis of an ester. The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.[19][20] This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt), which is the leaving group.[19][20]

-

Protonation of the Leaving Group: The ethoxide ion is a relatively strong base and will be protonated by the newly formed amide or another proton source in the reaction mixture to form ethanol.

Caption: Mechanism of this compound synthesis from 2-aminopyridine and ethyl acetoacetate.

Experimental Protocols

This method is advantageous due to its simplicity and reduced environmental impact.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).

-

Heat the mixture at 130-140°C with constant stirring for 2-3 hours.[11] The reaction mixture will become a molten liquid and then may solidify as the product forms.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature. The crude product will solidify.

-

Recrystallize the solid product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Microwave irradiation can significantly reduce reaction times and improve yields.[8]

Procedure:

-

In a microwave-safe reaction vessel, combine 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents). A high-boiling point solvent such as N,N-dimethylformamide (DMF) or solvent-free conditions can be employed.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 140-160°C) for a short duration (e.g., 10-20 minutes).[8]

-

Monitor the reaction by TLC.

-

After completion, cool the vessel to room temperature.

-

Isolate the product by precipitation with water or an anti-solvent, followed by filtration.

-

Purify the crude product by recrystallization from a suitable solvent.

Synthetic Route 2: Reaction of 2-Aminopyridine with Diketene

Diketene is a highly reactive acetoacetylating agent that offers a more direct and often more efficient route to this compound.

Mechanistic Insights

The reaction of 2-aminopyridine with diketene involves the nucleophilic attack of the amine on the β-lactone ring of diketene, leading to ring-opening.

-

Nucleophilic Attack and Ring Opening: The amino group of 2-aminopyridine attacks the carbonyl carbon of the β-lactone in diketene. This is followed by the cleavage of the acyl-oxygen bond of the strained four-membered ring.

-

Proton Transfer: A subsequent proton transfer from the nitrogen to the resulting enolate oxygen yields the final product.

Caption: Mechanism of this compound synthesis from 2-aminopyridine and diketene.

Experimental Protocol

Procedure:

-

Dissolve 2-aminopyridine (1 equivalent) in a suitable aprotic solvent, such as toluene or tetrahydrofuran (THF), in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add diketene (1-1.1 equivalents), either neat or dissolved in the same solvent, to the cooled solution of 2-aminopyridine with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

The product often precipitates from the reaction mixture upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comparative Analysis of Synthetic Routes

| Feature | Ethyl Acetoacetate Route | Diketene Route |

| Reagents | Readily available and relatively safe to handle. | Highly reactive, requires careful handling and stabilization. |

| Byproducts | Ethanol, which is easily removed. | No significant byproducts. |

| Reaction Conditions | Typically requires heating for several hours. | Often proceeds at lower temperatures and for shorter durations. |

| Yield and Purity | Generally provides good yields with straightforward purification. | Can provide higher yields and purity, often with precipitation of the product from the reaction mixture. |

| Atom Economy | Lower, due to the elimination of ethanol. | Higher, as all atoms of the reactants are incorporated into the product. |

| Safety | Safer due to the lower reactivity of ethyl acetoacetate. | More hazardous due to the high reactivity and toxicity of diketene. |

Conclusion

The synthesis of this compound is most effectively and commonly achieved through the acetoacetylation of 2-aminopyridine. The choice between ethyl acetoacetate and diketene as the acetoacetylating agent depends on the specific requirements of the synthesis, including scale, safety considerations, and desired efficiency. The ethyl acetoacetate route offers a safer and simpler procedure, making it suitable for many laboratory settings. In contrast, the diketene route provides higher atom economy and potentially higher yields, which may be preferable for industrial-scale production, provided that appropriate safety measures are implemented to handle the highly reactive diketene. This guide has provided the fundamental knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

References

- Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2025).

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

- Diketene. (n.d.). Grokipedia. [Link]

- Chemistry of this compound and Related Compounds. (2015). Taylor & Francis Online. [Link]

- Chemistry of this compound and Related Compounds. (2015).

- 2-Aminopyridine. (2024). ChemBK. [Link]

- Ethyl Acetoacetate: Structure, Uses & Reactions Explained. (n.d.). Vedantu. [Link]

- 20.7 The Mechanisms of Nucleophilic Acyl Substitution. (2018). YouTube. [Link]

- Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1][11]thiazepines. (n.d.). National Institutes of Health (NIH). [Link]

- Ethyl Acetoacet

- 2-Aminopyridine. (n.d.). PubChem. [Link]

- MATERIAL SAFETY DATA SHEET - Ethyl Acetoacet

- 2-Aminopyridine. (n.d.). Wikipedia. [Link]

- SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. (n.d.). Biochem Chemopharma. [Link]

- ICSC 1280 - DIKETENE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]

- HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

- Diketene Safety D

- ICSC 1280 - DIKETENE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to 3-oxo-N-(pyridin-2-yl)butanamide: Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-N-(pyridin-2-yl)butanamide, a notable member of the acetoacetamide family, stands as a versatile and highly valuable scaffold in the realm of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive β-dicarbonyl system coupled with a pyridinyl moiety, imparts a rich chemical profile, making it a sought-after precursor for a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this compound in their scientific endeavors.

Molecular and Physicochemical Profile

This compound is a solid at ambient temperature, a characteristic that simplifies its handling and storage in a laboratory setting. A summary of its key identifiers and physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1657-28-9 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Further experimental data on properties such as melting point, boiling point, and pKa are not consistently reported in publicly available literature and would require experimental determination for precise values.

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common and efficient methods involving the acetoacetylation of 2-aminopyridine. These synthetic routes are valued for their reliability and scalability, making the compound readily accessible for research and development.

Method 1: Reaction with Ethyl Acetoacetate

A prevalent and straightforward method for the synthesis of this compound involves the condensation of 2-aminopyridine with ethyl acetoacetate.[1] This reaction is typically carried out under thermal conditions, often with microwave irradiation to expedite the process, and proceeds without the need for a catalyst or solvent.[1] The mechanism involves the nucleophilic attack of the primary amine of 2-aminopyridine on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Method 2: Reaction with Diketene

Another established synthetic route is the reaction of 2-aminopyridine with diketene.[2] This method is also an effective way to introduce the acetoacetyl group onto the amino functionality of the pyridine ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the amide, the ketone, and the active methylene group, all influenced by the electronic nature of the pyridine ring.

Keto-Enol Tautomerism

A fundamental chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The active methylene group, situated between two carbonyl functionalities, allows for the migration of a proton to one of the carbonyl oxygens, resulting in the formation of an enol.

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the enol form is often favored due to the stability conferred by intramolecular hydrogen bonding. Conversely, in polar protic solvents, the keto form may be more prevalent. This tautomeric behavior is a critical determinant of the compound's reactivity, as both the keto and enol forms can participate in different reaction pathways.

Versatile Precursor for Heterocyclic Synthesis

The true synthetic value of this compound lies in its utility as a versatile building block for the construction of a wide range of heterocyclic systems.[1][2] The presence of multiple reactive sites allows for its participation in various cyclization and condensation reactions. It is a key starting material for the synthesis of fused pyridine derivatives, pyridazines, thiadiazoles, and pyrazoles.[2]

Experimental Protocols

General Synthetic Procedure for this compound from 2-Aminopyridine and Ethyl Acetoacetate

Objective: To synthesize this compound.

Materials:

-

2-Aminopyridine

-

Ethyl acetoacetate

-

Microwave reactor (optional)

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Ethanol (for recrystallization)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-aminopyridine and ethyl acetoacetate.

-

If using conventional heating, attach a condenser and heat the mixture at reflux for 2-4 hours.

-

If using microwave irradiation, place the reaction vessel in the microwave reactor and heat at a suitable temperature (e.g., 120-140 °C) for a shorter duration (e.g., 10-20 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons of the active methylene group, and the aromatic protons of the pyridine ring. The chemical shifts of the methylene protons can be indicative of the keto-enol equilibrium, with the enolic proton appearing at a significantly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and amide groups, the carbons of the pyridine ring, and the methyl and methylene carbons. The chemical shifts of the carbons in the β-dicarbonyl system will also reflect the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C-H stretching of the aromatic and aliphatic groups, and strong C=O stretching vibrations for both the ketone and amide carbonyls. In the case of the enol tautomer, a broad O-H stretching band and a C=C stretching band would be observed.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the acetoacetamide and pyridine moieties.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its β-dicarbonyl and pyridine functionalities make it an invaluable precursor for the development of novel heterocyclic compounds with potential biological activities. This guide has provided a detailed overview of its known physical and chemical properties, synthetic methodologies, and expected analytical characteristics. Further experimental investigation to fully elucidate all of its physicochemical parameters is warranted and will undoubtedly contribute to its broader application in research and drug discovery.

References

- PubChem. N-Methyl-gamma-oxo-3-pyridinebutanamide.

- ResearchGate. Chemistry of this compound and Related Compounds.

- ResearchGate. Chemistry of 3-Oxo- N -(pyridin-2-yl)butanamide and Related Compounds.

Sources

An In-depth Technical Guide to the Solubility of 3-oxo-N-(pyridin-2-yl)butanamide

This guide provides a comprehensive technical overview of the solubility characteristics of 3-oxo-N-(pyridin-2-yl)butanamide, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for its use in various laboratory and industrial settings.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in the field of chemistry, particularly in drug discovery and development. For a compound like this compound, which serves as a versatile building block in the synthesis of various heterocyclic compounds, a thorough understanding of its solubility profile is paramount for reaction optimization, purification, and formulation.[1][2] Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification processes such as crystallization, and can ultimately hinder the development of new chemical entities.

This guide will explore the molecular characteristics of this compound that govern its solubility and provide a robust framework for its experimental determination.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its structure, featuring a pyridine ring, an amide linkage, and a β-dicarbonyl moiety, dictates its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1657-28-9 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| Physical Form | Solid |

Polarity and Hydrogen Bonding

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The presence of polar functional groups, such as the amide and carbonyl groups, as well as the nitrogen atom in the pyridine ring, imparts a degree of polarity to the this compound molecule. These groups can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. This suggests a propensity for solubility in polar solvents.

However, the molecule also possesses nonpolar regions, primarily the aromatic pyridine ring and the hydrocarbon backbone. The interplay between these polar and nonpolar characteristics will determine its solubility in a given solvent. For instance, in a structurally similar compound, 3-oxo-N-(p-tolyl)butanamide, the presence of a bulky, hydrophobic p-tolyl group is noted to reduce water solubility.[3] While the pyridine ring in our target molecule is more polar than a tolyl group, this comparison highlights the balance of forces at play.

Keto-Enol Tautomerism: A Key Influencer on Solubility

A significant feature of this compound is its potential to exist in keto-enol tautomeric forms. This equilibrium between the keto and enol forms can be influenced by the solvent environment and can, in turn, affect the molecule's solubility.[4][5]

The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[6] The polarity of the solvent plays a crucial role in the position of this equilibrium. In polar aprotic solvents, the keto form may be favored, whereas non-polar solvents might shift the equilibrium towards the enol form.[7] This dynamic behavior means that the solubility of this compound may not be a static property but can be modulated by the choice of solvent.

Theoretical Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in different classes of solvents can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide and carbonyl groups of the molecule. Therefore, moderate to good solubility is expected. However, the presence of the relatively nonpolar pyridine ring and hydrocarbon chain may limit its solubility in highly polar solvents like water. The solubility is likely to be higher in alcohols like ethanol and methanol, which have both polar and nonpolar characteristics.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to interact favorably with the polar regions of this compound. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the amide and carbonyl groups, low solubility is expected in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate polarity and may offer some solubility, but likely less than polar aprotic solvents.

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a well-controlled experimental setup is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent under the given conditions.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the undiluted, saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Data Presentation (Hypothetical)

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Low to Moderate | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Chlorinated | Low to Moderate | To be determined |

| Ethyl Acetate | Ester | Low to Moderate | To be determined |

| Toluene | Nonpolar Aromatic | Low | To be determined |

| Hexane | Nonpolar Aliphatic | Very Low | To be determined |

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the solubility of this compound from both a theoretical and practical standpoint. While quantitative solubility data remains to be experimentally determined and published, the structural analysis presented here offers valuable insights into its expected behavior in a range of common laboratory solvents. The provided experimental protocol for the shake-flask method offers a robust and reliable means for researchers to generate this critical data.

Further research into the keto-enol tautomerism of this compound in different solvents using techniques such as NMR spectroscopy would provide a deeper understanding of its solution-state behavior and its impact on solubility and reactivity. Such studies would be invaluable for the continued application of this important synthetic intermediate in the development of novel chemical entities.

References

- Chemistry of this compound and Related Compounds.

- 3-oxo-N-(p-tolyl)butanamide - Solubility of Things.

- Chemistry of this compound and Related Compounds. ResearchGate.

- N-Methyl-gamma-oxo-3-pyridinebutanamide | C10H12N2O2 | CID 436. PubChem.

- Improved method of the synthesis and keto-enol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides. ResearchGate.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3-oxo-N-(pyridin-2-yl)butanamide and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the biological significance of 3-oxo-N-(pyridin-2-yl)butanamide. While direct and extensive studies on the intrinsic biological activity of this compound are not widely documented, its primary role as a versatile precursor in the synthesis of a diverse array of heterocyclic compounds with notable pharmacological activities is well-established. This guide will delve into the synthetic utility of this compound, detailing the various classes of biologically active molecules derived from it, including those with antimicrobial and antiproliferative properties. We will explore the underlying synthetic strategies, reaction mechanisms, and the biological evaluation of these derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Pivotal Role of this compound in Medicinal Chemistry

This compound, a β-ketoamide, has emerged as a significant building block in synthetic organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a pyridinyl moiety, provides a versatile platform for the construction of complex heterocyclic scaffolds.[1][2][3] The pyridine ring, a common motif in numerous pharmaceuticals, imparts favorable physicochemical properties and potential for specific biological interactions. While the direct biological activity of the parent compound remains an area for further exploration, its true value lies in its capacity to serve as a key intermediate for a multitude of biologically active derivatives.[3][4]

The historical context of N-aryl-acetoacetamides, the broader class to which this compound belongs, is rooted in their application as intermediates for dyes and pharmaceuticals.[1] The incorporation of the pyridine heterocycle expanded the synthetic possibilities, leading to the discovery of novel compounds with a wide range of therapeutic potential.[1]

Synthetic Pathways and Methodologies

The synthesis of this compound is primarily achieved through well-established condensation reactions.[1][2][3] The most common and direct route involves the reaction of diketene with 2-aminopyridine.[1][2][3] An alternative method involves the condensation of 2-aminopyridine with ethyl acetoacetate or a β-keto-t-butylthioester.[2][3]

Caption: Primary synthetic routes to this compound.

Experimental Protocol: Synthesis of this compound from Ethyl Acetoacetate

-

Reaction Setup: A mixture of 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is heated at 140-150°C for 2 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature.

-

Purification: The resulting solid is triturated with diethyl ether, filtered, and washed with ether to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities of Derivatives

The true biological significance of this compound is realized through its conversion into a variety of heterocyclic systems.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. The core structure serves as a scaffold for the synthesis of various heterocyclic compounds, including pyridine, pyridazine, 1,3,4-thiadiazole, and pyrazole derivatives, some of which have demonstrated moderate antimicrobial activity.[3] While specific data for a wide range of derivatives is an active area of research, related structures provide valuable insights. For instance, studies on 2-phenyl-N-(pyridin-2-yl)acetamides have revealed compounds with significant antimycobacterial activity.[5][6] This suggests that the N-(pyridin-2-yl)amide moiety is a valuable component in the design of new antimicrobial agents.

Furthermore, the general class of N-heterocyclic acetamides has been investigated for antibacterial properties. For example, derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have shown activity against various bacterial strains.[7]

Caption: Synthesis of antimicrobial heterocyclic derivatives.

Antiproliferative Activity

The N-(pyridin-2-yl)amide scaffold is also a key feature in the design of potential anticancer agents. Research on structurally related 2-phenyl-N-(pyridin-2-yl)acetamides has identified compounds with interesting antiproliferative activity against various cancer cell lines, including human epithelial kidney cancer (A498), human prostate cancer (PC-3), and human glioblastoma (U-87MG).[5][6] This highlights the potential of leveraging the this compound framework for the development of novel anticancer therapeutics.

Key Experimental Workflows for Biological Evaluation

Antimicrobial Susceptibility Testing

A standard workflow for evaluating the antimicrobial activity of synthesized derivatives involves the following steps:

Caption: Workflow for antimicrobial activity screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assays

To assess the antiproliferative activity of the derivatives, standard cytotoxicity assays are employed.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Data Summary

While quantitative data for the direct biological activity of this compound is limited, the following table summarizes the reported activities of some of its derivatives and structurally related compounds.

| Compound Class | Biological Activity | Target Organisms/Cell Lines | Reported Potency (Example) | Reference |

| Pyridine-based Heterocycles | Antimicrobial | Various Bacteria & Fungi | Moderate Activity | [3] |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | Antimycobacterial | Mycobacterium tuberculosis H37Ra | MIC = 15.625 µg/mL | [5][6] |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | Antiproliferative | A498, PC-3, U-87MG | Interesting Activity | [5][6] |

| 2-chloro-N-(pyridin-4-yl)acetamide Derivatives | Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | MIC = 40 to 50 µg/mL | [7] |

Conclusion and Future Directions

This compound stands as a cornerstone in the synthetic chemist's toolkit for the generation of novel heterocyclic compounds with significant biological potential. Its utility as a versatile precursor for molecules with antimicrobial and antiproliferative properties is evident from the existing literature. Future research should focus on a more systematic exploration of the biological activities of a wider range of derivatives synthesized from this valuable starting material. Elucidating the structure-activity relationships (SAR) will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, a thorough investigation into the direct biological effects of this compound itself could unveil previously unrecognized pharmacological properties.

References

- Al-Etaibi, A. M., El-Apasery, M. A., & El-Saghier, A. M. M. (2015). Chemistry of this compound and Related Compounds.

- ResearchGate. (n.d.). Chemistry of this compound and Related Compounds.

- ResearchGate. (n.d.). Chemistry of this compound and Related Compounds.

- ResearchGate. (n.d.). (PDF) Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides.

- Univerzita Karlova. (n.d.). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides.

- Altaweel, S. A. E., Khames, A. A., El-Adasy, A. A. M., & Hassane, A. M. A. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.

- ResearchGate. (n.d.). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

- MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.

Sources

Unlocking the Therapeutic Potential of 3-oxo-N-(pyridin-2-yl)butanamide: A Technical Guide for Drug Discovery

Introduction: Beyond a Synthetic Intermediate

3-oxo-N-(pyridin-2-yl)butanamide, a pyridinyl-substituted β-ketoamide, has historically been appreciated primarily as a versatile building block in heterocyclic synthesis.[1] Its unique structural motifs—a reactive β-dicarbonyl system, a pyridine ring, and an amide linkage—provide a rich landscape for chemical transformations. However, to view this compound merely as a synthetic intermediate is to overlook its latent potential as a core scaffold for the development of novel therapeutics. This guide delineates a strategic vision for exploring the therapeutic applications of this compound, not just as a precursor, but as a central element in a rational drug design and discovery workflow. We will delve into the established biological activities of its derivatives to build a compelling case for its investigation, and provide detailed experimental frameworks to empower researchers in this endeavor.

The Rationale: Inferring Therapeutic Promise from Bioactive Derivatives

While direct evidence for the therapeutic applications of this compound is nascent, a compelling argument for its potential arises from the well-documented biological activities of the heterocyclic systems it can generate. This compound serves as a key starting material for the synthesis of pyridopyrimidines and thiazolopyridines, two classes of compounds with significant therapeutic relevance.

Anticancer Potential: A Scaffold for Kinase Inhibitors

Pyridopyrimidines, readily synthesized from this compound, have emerged as a privileged scaffold in oncology research. Numerous studies have demonstrated their potent antiproliferative activities against a range of cancer cell lines.

Key Insights:

-

Mechanism of Action: A significant number of pyridopyrimidine derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDK4/6).

-

Structure-Activity Relationship (SAR): The substitution pattern on the pyridopyrimidine core, which can be readily diversified using different synthetic routes starting from this compound, plays a critical role in determining the potency and selectivity of these kinase inhibitors.

The established success of pyridopyrimidines as anticancer agents strongly suggests that novel derivatives synthesized from this compound could yield potent and selective kinase inhibitors.

Antimicrobial Activity: A Gateway to Novel Anti-Infectives

The pyridine and acetamide moieties present in this compound are both associated with antimicrobial properties. Furthermore, this compound is a precursor to thiazolopyridine derivatives, which have shown promising activity against a spectrum of microbial pathogens.

Key Insights:

-

Broad-Spectrum Potential: Pyridine-containing compounds have been reported to exhibit antibacterial and antifungal activities.

-

Mechanism of Action: Some thiazole derivatives have been found to target essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drug development.

This convergence of evidence points towards the potential of this compound and its derivatives as a source of new antimicrobial agents, a critical need in an era of growing antibiotic resistance.

Proposed Investigational Workflow

To systematically unlock the therapeutic potential of this compound, a multi-pronged investigational workflow is proposed. This workflow encompasses the evaluation of the parent compound and the synthesis and screening of a focused library of its derivatives.

Caption: A proposed workflow for the therapeutic evaluation of this compound.

Experimental Protocols

Synthesis of Bioactive Heterocyclic Derivatives

A primary avenue for exploring the therapeutic potential of this compound is through the synthesis of its derivatives. The following provides a generalized protocol for the synthesis of pyridopyrimidine derivatives.

Protocol: Synthesis of Pyridopyrimidine Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an appropriate aldehyde (1 equivalent) and a nitrogen source such as ammonium acetate (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized pyridopyrimidine derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized synthetic scheme for pyridopyrimidine derivatives.

In Vitro Antiproliferative Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-